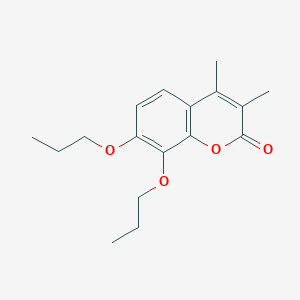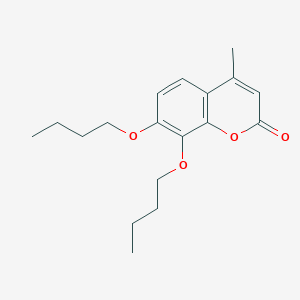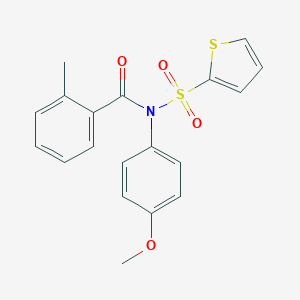![molecular formula C25H18F3NO5 B284094 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B284094.png)
2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide is a novel chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a selective inhibitor of a specific protein, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide involves the selective inhibition of a specific protein. The compound binds to the protein and prevents its activity, leading to the desired therapeutic effect. The precise mechanism of action of the compound is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve neurological function. It has also been shown to have minimal toxicity and side effects, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide in lab experiments is its selectivity. The compound selectively inhibits a specific protein, making it a useful tool compound in various biochemical and physiological assays. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for some research groups.
Future Directions
There are several future directions for the research and development of 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide. One direction is to further optimize the synthesis method of the compound to make it more accessible for research groups. Another direction is to study the compound's potential therapeutic applications in more detail, particularly in the treatment of cancer, inflammation, and neurological disorders. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential side effects. Finally, the compound's potential use as a tool compound in various biochemical and physiological assays should be further explored.
Conclusion:
In conclusion, 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide is a promising compound with potential therapeutic applications in various diseases. Its selectivity and minimal toxicity make it a useful tool compound in various biochemical and physiological assays. Further research is needed to fully understand the compound's mechanism of action and its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex process that involves several steps. The first step involves the synthesis of a key intermediate, which is then reacted with other chemicals to produce the final compound. The synthesis method of this compound has been extensively studied and optimized by various research groups, and several efficient methods have been developed.
Scientific Research Applications
2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide has shown promising results in various scientific research applications. The compound has been studied for its potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. It has also been studied for its potential use as a tool compound in various biochemical and physiological assays.
properties
Molecular Formula |
C25H18F3NO5 |
|---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
2-[3-(3-methylphenoxy)-4-oxochromen-7-yl]oxy-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C25H18F3NO5/c1-15-5-4-6-17(11-15)34-22-13-33-21-12-16(9-10-18(21)24(22)31)32-14-23(30)29-20-8-3-2-7-19(20)25(26,27)28/h2-13H,14H2,1H3,(H,29,30) |
InChI Key |
WWXCZNKGZVVDEU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NC4=CC=CC=C4C(F)(F)F |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284019.png)
![N-(3-{(4-chlorophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-ethyl-2-thienyl)benzamide](/img/structure/B284021.png)
![N-[5-ethyl-3-[(4-fluorophenyl)-(4-morpholinyl)methyl]-2-thiophenyl]benzamide](/img/structure/B284022.png)
![N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284024.png)
![2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide](/img/structure/B284027.png)

![N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B284036.png)


